6-Butoxybenzofuran-2-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H14O4 |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
6-butoxy-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C13H14O4/c1-2-3-6-16-10-5-4-9-7-12(13(14)15)17-11(9)8-10/h4-5,7-8H,2-3,6H2,1H3,(H,14,15) |
InChI Key |
YVXJFJPPDDKZOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC2=C(C=C1)C=C(O2)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 6 Butoxybenzofuran 2 Carboxylic Acid and Analogues
General Principles of Benzofuran-2-carboxylic Acid Synthesis
The construction of the benzofuran-2-carboxylic acid scaffold can be achieved through various synthetic strategies. Many of these methods rely on fundamental organic reactions that either build the furan (B31954) ring onto a pre-existing benzene (B151609) derivative or modify a pre-formed benzofuran (B130515) core.
Nucleophilic substitution is a cornerstone of organic synthesis and plays a crucial role in the formation of carboxylic acid derivatives. In the context of benzofuran-2-carboxylic acid synthesis, nucleophilic acyl substitution is a key reaction type. openstax.org This reaction involves the attack of a nucleophile on the carbonyl carbon of a carboxylic acid derivative, leading to the substitution of a leaving group. vanderbilt.edu
The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution varies, with acid chlorides being the most reactive, followed by acid anhydrides, esters, and amides. vanderbilt.edu This reactivity is influenced by the nature of the leaving group and the electrophilicity of the carbonyl carbon. khanacademy.org For instance, the conversion of a carboxylic acid to a more reactive derivative, such as an acid chloride using reagents like thionyl chloride (SOCl₂), facilitates subsequent reactions with nucleophiles. libretexts.orglibretexts.org
A common strategy for synthesizing benzofuran-2-carboxylates involves the reaction of a substituted salicylaldehyde (B1680747) with an α-haloester, such as ethyl bromoacetate, in the presence of a base like potassium carbonate. niscair.res.in This reaction proceeds via an initial nucleophilic substitution where the phenoxide ion of the salicylaldehyde attacks the electrophilic carbon of the α-haloester. Subsequent intramolecular cyclization and aromatization lead to the formation of the ethyl benzofuran-2-carboxylate, which can then be hydrolyzed to the corresponding carboxylic acid. niscair.res.in
The carbonyl carbon of a carboxylic acid and its derivatives is electrophilic due to the polarization of the carbon-oxygen double bond. khanacademy.org This inherent reactivity is central to many synthetic transformations. msu.edu Acid catalysis can enhance the electrophilicity of the carbonyl carbon by protonating the carbonyl oxygen, making it more susceptible to attack by weak nucleophiles. libretexts.org
In the synthesis of benzofuran-2-carboxylic acids, reactions often involve nucleophilic attack at a carbonyl carbon. libretexts.org For example, in the Perkin rearrangement, which will be discussed in more detail, the initial step involves the attack of a hydroxide (B78521) ion on the carbonyl carbon of a coumarin (B35378) lactone. wikipedia.org
The reactivity of the carbonyl group can also be modulated by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, while electron-donating groups can decrease it. khanacademy.org This principle can be utilized to control the reactivity and selectivity of synthetic reactions leading to substituted benzofuran-2-carboxylic acids.
Targeted Synthetic Approaches to Substituted Benzofuran-2-carboxylic Acids
While general principles provide a foundation, specific and efficient methods are often required for the synthesis of highly functionalized benzofuran-2-carboxylic acids like the 6-butoxy derivative.
A notable and historically significant method for the synthesis of benzofuran-2-carboxylic acids is the Perkin rearrangement. wikipedia.orgnih.gov This reaction involves the conversion of a 3-halocoumarin into a benzofuran-2-carboxylic acid through a ring contraction mechanism. wikipedia.orgnih.gov First reported by William Henry Perkin in 1870, this rearrangement is a powerful tool for elaborating the benzofuran-2-carboxylic acid core. wikipedia.orgnih.gov
The starting 3-halocoumarins can be prepared from the corresponding coumarins. For example, 3-bromocoumarins can be synthesized via the regioselective bromination of coumarins using N-bromosuccinimide (NBS). nih.gov
The mechanism of the Perkin rearrangement begins with a base-catalyzed ring fission of the 3-halocoumarin. nih.govfao.org The hydroxide ion attacks the carbonyl carbon of the lactone, leading to the opening of the coumarin ring. This results in the formation of a dianion of a (Z)-2-halo-3-(2-hydroxyphenyl)acrylic acid. nih.gov The subsequent step involves an intramolecular nucleophilic attack by the phenoxide anion on the vinyl halide carbon, displacing the halide and forming the furan ring to yield the benzofuran-2-carboxylic acid. nih.govfao.org
The reaction is generally applicable to various 3-halocoumarins, allowing for the synthesis of a range of substituted benzofuran-2-carboxylic acids. nih.gov The substituents on the coumarin ring are carried over to the resulting benzofuran product.
Traditional methods for carrying out the Perkin rearrangement often require prolonged reaction times at reflux temperatures. nih.gov To improve the efficiency of this transformation, microwave-assisted synthesis has been successfully employed. nih.govnih.gov Microwave irradiation can significantly reduce reaction times and often leads to higher yields of the desired benzofuran-2-carboxylic acid derivatives. nih.govfao.org
In a typical microwave-assisted Perkin rearrangement, a 3-bromocoumarin is treated with a base such as sodium hydroxide in a solvent like ethanol. nih.gov The reaction mixture is then subjected to microwave irradiation for a short period. For instance, reaction times can be reduced from approximately 3 hours under conventional heating to just 5 minutes using microwave assistance, with yields remaining very high. nih.gov This expedited synthesis offers a more sustainable and efficient route to these valuable compounds. nih.gov
The following table provides a comparison of conventional and microwave-assisted synthesis for a selection of benzofuran-2-carboxylic acids derived from their corresponding 3-bromocoumarins.
| Entry | Substituent on Coumarin | Product | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |
|---|---|---|---|---|---|
| 1 | H | Benzofuran-2-carboxylic acid | 3 h, 95% | 5 min, 98% | nih.gov |
| 2 | 6-Chloro | 6-Chlorobenzofuran-2-carboxylic acid | 3 h, 94% | 5 min, 97% | nih.gov |
| 3 | 6-Bromo | 6-Bromobenzofuran-2-carboxylic acid | 3 h, 96% | 5 min, 98% | nih.gov |
| 4 | 6,8-Dichloro | 6,8-Dichlorobenzofuran-2-carboxylic acid | 3 h, 93% | 5 min, 96% | nih.gov |
Oxidative Pathways for Carboxylic Acid Formation
The introduction of a carboxylic acid group at the C-2 position of the benzofuran ring can be achieved through several oxidative methods. These strategies typically involve the transformation of a pre-existing functional group at the target position or the cleavage of a larger molecular fragment.
Oxidation of Alkyl-Substituted Benzofuran Precursors
A common and direct method for synthesizing benzofuran-2-carboxylic acids is the oxidation of a 2-alkyl or 2-acyl substituted benzofuran precursor. The benzylic-like position of a 2-methyl or 2-ethyl group, or the carbonyl group of a 2-acetylbenzofuran, is susceptible to oxidation by strong oxidizing agents to yield the corresponding carboxylic acid. This approach is analogous to the well-established oxidation of alkylarenes to aryl carboxylic acids. organic-chemistry.org The reactivity of the benzofuran ring system allows for this selective transformation provided that the conditions are controlled to avoid degradation of the heterocyclic ring. nih.govresearchgate.net
Various oxidizing agents can be employed for this purpose, with the choice depending on the specific substrate and desired reaction efficiency.
| Oxidizing Agent | Typical Precursor | General Conditions |
|---|---|---|
| Potassium permanganate (B83412) (KMnO₄) | 2-Methylbenzofuran, 2-Acetylbenzofuran | Aqueous basic solution, heat |
| Chromic acid (H₂CrO₄) / Sodium dichromate (Na₂Cr₂O₇) | 2-Methylbenzofuran | Aqueous sulfuric acid |
| Molecular Oxygen (O₂) with catalyst | 2-Methylbenzofuran | Co(II) or Mn(II) salts, high temperature organic-chemistry.org |
| Sodium hypochlorite (B82951) (NaOCl) | 2-Acetylbenzofuran | Haloform reaction conditions |
Oxidative Cleavage Strategies
Alternatively, the carboxylic acid functionality can be generated through the oxidative cleavage of a larger group at the C-2 position or, more drastically, through the cleavage of the furan ring itself. In some synthetic designs, the furan ring can act as a masked carboxylic acid group. organicreactions.org Complete oxidative degradation, for instance with powerful oxidants like ozone followed by an oxidative workup, can break open the furan ring to yield dicarboxylic acid derivatives. organicreactions.org
A more controlled strategy involves the cleavage of a specific substituent. For example, a 2-benzylbenzofuran can undergo selective oxidative cleavage of the benzyl (B1604629) group to afford the benzofuran-2-carboxylic acid. organic-chemistry.org Another potential pathway begins with the epoxidation of the 2,3-double bond of the benzofuran ring, a key step in biomimetic oxidation. mdpi.com The resulting epoxide is a reactive intermediate that can be further transformed, and under appropriate conditions, could lead to ring-opened products that can be converted to the desired carboxylic acid.
Carboxylation of Organometallic Reagents in Benzofuran Ring Systems
The synthesis of benzofuran-2-carboxylic acid can also be achieved via the carboxylation of an organometallic intermediate. This classic organometallic transformation involves the reaction of a nucleophilic organometallic species with carbon dioxide (often in the form of dry ice) to form a carboxylate salt, which is then protonated to yield the carboxylic acid.
The proton at the C-2 position of the benzofuran ring is the most acidic, making it susceptible to deprotonation by a strong base to form a C-2 carbanion. hw.ac.uk Organolithium reagents, such as n-butyllithium, are commonly used for this purpose. The reaction proceeds by treating the parent benzofuran (or a substituted derivative) with the organolithium reagent to generate the 2-lithiobenzofuran species in situ. This highly reactive intermediate is then quenched with an excess of solid carbon dioxide. Subsequent acidic workup liberates the free carboxylic acid. organicchemistrytutor.com While Grignard reagents are also powerful organometallics, organolithium compounds are often more effective for the deprotonation of less acidic C-H bonds. organicchemistrytutor.comresearchgate.net
Reaction Scheme:
Deprotonation: Benzofuran + n-BuLi → 2-Lithiobenzofuran + Butane
Carboxylation: 2-Lithiobenzofuran + CO₂ → Lithium benzofuran-2-carboxylate
Protonation: Lithium benzofuran-2-carboxylate + H₃O⁺ → Benzofuran-2-carboxylic acid + Li⁺
This method is particularly useful as it allows for the direct introduction of the carboxylic acid group onto a pre-formed benzofuran scaffold.
Other Directed Synthetic Routes to Benzofuran Carboxylic Acid Derivatives
Beyond classical oxidation and carboxylation, other synthetic methods have been developed, including those that utilize modern energy sources to promote reactions.
Ultrasound-Assisted Synthetic Procedures
The use of ultrasonic irradiation as a non-conventional energy source has been shown to enhance reaction rates, improve yields, and simplify experimental procedures in organic synthesis. Several reports highlight the successful application of ultrasound in the synthesis of benzofuran-2-carboxylic acid derivatives. semanticscholar.orgresearchgate.net
A common ultrasound-assisted approach involves the reaction of a substituted salicylaldehyde with an α-haloacetate, such as ethyl chloroacetate (B1199739), in the presence of a base. nih.gov The ultrasonic waves facilitate efficient mixing and mass transfer, accelerating the initial O-alkylation followed by an intramolecular condensation/cyclization to form the benzofuran ring. nih.govbeilstein-journals.orgnih.gov This method provides a rapid and efficient route to ethyl benzofuran-2-carboxylates, which are direct precursors to the corresponding carboxylic acids via simple hydrolysis. nih.gov One-pot syntheses of 2-substituted benzofurans have also been developed using ultrasound irradiation, demonstrating the versatility of this technique. nih.govresearchgate.net
| Reactants | Key Reagents/Catalyst | Product Type | Advantage of Ultrasound | Reference |
|---|---|---|---|---|
| Bromo-substituted salicylaldehyde, Ethyl chloroacetate | KOH | Ethyl benzofuran-2-carboxylate | Improved reaction rate and yield | nih.gov |
| 2-amino-4,5-methylenedioxybenzaldehyde, Ethyl 4-chloro-3-oxobutanoate | KHSO₄ | Ethyl 2-chloromethyl-quinoline-3-carboxylate (precursor for a complex benzofuran) | Facilitated Friedländer condensation | beilstein-journals.orgnih.gov |
| (Trimethylsilyl)acetylene, Iodoarenes, 2-Iodophenol | Pd/C-CuI-PPh₃ | 2-Aryl substituted benzofurans | Enabled one-pot sequential reaction | nih.govresearchgate.net |
Synthesis of Key Intermediates and Precursors to 6-Butoxybenzofuran-2-carboxylic Acid
The synthesis of the target molecule, this compound, is a multi-step process that hinges on the preparation of a key intermediate, typically a 6-hydroxybenzofuran (B80719) derivative. This intermediate provides the necessary handle for introducing the butoxy side chain.
A plausible synthetic pathway can be outlined as follows:
Formation of the 6-Hydroxybenzofuran Core: The synthesis often begins with a hydroquinone (B1673460) derivative. For instance, starting with 2,5-dihydroxybenzaldehyde, the C-5 hydroxyl group can be selectively protected, followed by cyclization with ethyl chloroacetate to form the ethyl 6-(protected-hydroxy)benzofuran-2-carboxylate. Deprotection then yields Ethyl 6-hydroxybenzofuran-2-carboxylate. An alternative route starts from 2-hydroxy-4-methoxybenzaldehyde, which is cyclized to form the 6-methoxybenzofuran (B1631075) ester, followed by demethylation (e.g., with BBr₃) to give the 6-hydroxy intermediate. tdcommons.org
Introduction of the Butoxy Group: The crucial butoxy side chain is introduced via a Williamson ether synthesis. The phenolic hydroxyl group of Ethyl 6-hydroxybenzofuran-2-carboxylate is deprotonated with a suitable base, such as potassium carbonate (K₂CO₃), to form a phenoxide. This nucleophile then reacts with an alkylating agent, typically 1-bromobutane (B133212) or 1-iodobutane, to form Ethyl 6-butoxybenzofuran-2-carboxylate.
Hydrolysis to the Carboxylic Acid: The final step is the saponification of the ethyl ester. The Ethyl 6-butoxybenzofuran-2-carboxylate is treated with a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution, followed by heating. This hydrolyzes the ester to the corresponding carboxylate salt. Subsequent acidification with a mineral acid, like HCl, protonates the carboxylate to yield the final product, this compound.
| Step | Transformation | Key Intermediate/Product | Typical Reagents |
|---|---|---|---|
| 1 | Benzofuran ring formation and functionalization | Ethyl 6-hydroxybenzofuran-2-carboxylate | 2,5-Dihydroxybenzaldehyde, Ethyl chloroacetate, Base (e.g., K₂CO₃) |
| 2 | O-Alkylation (Williamson Ether Synthesis) | Ethyl 6-butoxybenzofuran-2-carboxylate | 1-Bromobutane, K₂CO₃, Solvent (e.g., Acetone, DMF) |
| 3 | Ester Hydrolysis (Saponification) | This compound | 1. NaOH or KOH (aq.) 2. HCl (aq.) |
This logical sequence of reactions, utilizing common and well-understood organic transformations, provides a reliable pathway to the target compound and its analogues.
Green Chemistry Principles in the Synthesis of Benzofuran-2-carboxylic Acids
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing benzofuran-2-carboxylic acids, this involves the careful selection of solvents and catalysts, and the optimization of reaction conditions to maximize efficiency and minimize waste. Recent research has highlighted several innovative and catalytic strategies that align with these principles. acs.org
One environmentally benign approach involves the one-pot synthesis of benzofuran derivatives by reacting o-hydroxy aldehydes, amines, and alkynes in the presence of a copper iodide catalyst. acs.orgnih.gov The use of a deep eutectic solvent (DES) like choline (B1196258) chloride-ethylene glycol further enhances the green credentials of this method. acs.orgnih.gov Palladium-catalyzed reactions are also widely employed for the synthesis of benzofuran derivatives. acs.orgnih.gov For instance, the synthesis of benzoyl-substituted benzofurans can be achieved by treating aryl boronic acids with 2-(2-formylphenoxy) acetonitriles using a palladium acetate (B1210297) catalyst. acs.orgnih.gov
A significant advancement in the green synthesis of benzofuran derivatives is the development of solvent-free or solid-state reaction conditions. These methods eliminate the environmental and health hazards associated with volatile organic solvents.
Electrochemical methods offer a promising catalyst- and solvent-free route to benzofuran derivatives. jbiochemtech.com For example, the electro-oxidation of N,N,N',N'-Tetramethyl-benzene-1,4-diamine in the presence of barbituric acids as nucleophiles in an aqueous phosphate (B84403) buffer solution can produce benzofuran derivatives in good yields and purity. jbiochemtech.com This method is advantageous as it is performed in an aqueous medium at carbon electrodes, avoiding the need for toxic solvents and catalysts. jbiochemtech.com
Another approach involves catalyst-free reactions between nitroepoxides and salicylaldehydes. acs.org While this method uses DMF as a solvent, it avoids the need for a metal catalyst. The reaction proceeds with potassium carbonate at an elevated temperature to yield various benzofuran derivatives. acs.org Research into microwave-assisted organic synthesis has also provided an effective and mild route to 2-substituted benzofurans directly from carboxylic acids, often without the need for a solvent.
The following table summarizes various synthetic approaches to benzofuran derivatives, highlighting the reaction conditions and their alignment with green chemistry principles.
| Starting Materials | Catalyst/Reagents | Solvent | Reaction Conditions | Green Chemistry Aspect |
| o-hydroxy aldehydes, amines, and alkynes | Copper iodide | Deep Eutectic Solvent (Choline chloride-ethylene glycol) | Not specified | Use of an eco-friendly solvent. acs.orgnih.gov |
| Aryl boronic acids and 2-(2-formylphenoxy) acetonitriles | Palladium acetate, bpy ligand | Toluene | 90 °C | Catalytic approach, though uses an organic solvent. acs.orgnih.gov |
| N,N,N',N'-Tetramethyl-benzene-1,4-diamine and barbituric acids | None (Electrochemical) | Aqueous phosphate buffer | Not specified | Catalyst- and organic solvent-free. jbiochemtech.com |
| Nitroepoxides and salicylaldehydes | K2CO3 | DMF | 110 °C for 12 hours | Catalyst-free, but uses a high-boiling point organic solvent. acs.org |
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. jocpr.com Reactions with high atom economy are inherently more sustainable as they generate less waste.
In the synthesis of benzofuran-2-carboxylic acids and their analogues, cycloaddition and cycloisomerization reactions are often highly atom-economical. For example, the Diels-Alder reaction is a classic example of a reaction with 100% atom economy, where all the atoms of the reactants are incorporated into the product. primescholars.com While not directly applicable to the synthesis of the benzofuran ring itself, the principles can be applied to the synthesis of precursors.
A visible-light-promoted cyclization of 1,6-enynes and bromomalonates has been reported as an atom-economic synthetic protocol for benzofuran derivatives, as it proceeds without the need for a photocatalyst, oxidant, transition metal, or additive. nih.gov This radical-mediated pathway involves a 5-exo-dig cyclization, nucleophilic substitution, and aromatization to afford the target molecules. nih.gov
The sustainability of a synthetic route also encompasses factors such as the use of renewable feedstocks, energy efficiency, and the recyclability of catalysts and solvents. mdpi.com For instance, the use of water as a solvent and the ability to recycle the catalyst and aqueous medium are significant steps towards a more sustainable synthesis of carboxylic acids from aldehydes. mdpi.com
The table below provides a comparative overview of different reaction types used in the synthesis of benzofuran derivatives with respect to their atom economy.
| Reaction Type | General Description | Atom Economy |
| Cycloaddition (e.g., Diels-Alder) | Two or more molecules combine to form a cyclic adduct. | High (often 100%). primescholars.com |
| Tandem Catalysis (e.g., Sonogashira coupling/cyclization) | Multiple catalytic reactions occur in a single pot. | Can be high, minimizes waste from intermediate workups. rsc.org |
| Visible-light-promoted cyclization | Radical-mediated cyclization initiated by visible light. | High, avoids stoichiometric reagents. nih.gov |
| Williamson Ether Synthesis followed by cyclization | A multi-step sequence involving substitution and condensation. | Lower, due to the formation of byproducts in each step. beilstein-journals.org |
Advanced Spectroscopic and Structural Characterization of 6 Butoxybenzofuran 2 Carboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule.
The ¹H NMR spectrum of 6-Butoxybenzofuran-2-carboxylic acid is expected to exhibit distinct signals corresponding to the aromatic protons, the butoxy chain protons, and the carboxylic acid proton. The acidic proton of the carboxyl group is anticipated to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-12 ppm, due to its acidic nature and potential for hydrogen bonding. libretexts.org Protons on the benzofuran (B130515) ring system will resonate in the aromatic region, generally between 7.0 and 8.0 ppm. The protons of the butoxy group will appear in the upfield region of the spectrum. The methylene (B1212753) protons adjacent to the oxygen atom are expected to be the most deshielded of the aliphatic chain, likely appearing around 4.0 ppm. The subsequent methylene groups will show progressively upfield shifts, with the terminal methyl group resonating at the most upfield position.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | broad singlet | - |
| Aromatic-H | 7.0 - 8.0 | multiplet | - |
| Butoxy (-OCH₂-) | ~ 4.0 | triplet | ~ 6.5 |
| Butoxy (-CH₂CH₂O-) | ~ 1.8 | multiplet | ~ 7.0 |
| Butoxy (-CH₂CH₃) | ~ 1.5 | multiplet | ~ 7.5 |
| Butoxy (-CH₃) | ~ 0.9 | triplet | ~ 7.4 |
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region, typically between 160 and 180 ppm. libretexts.org The aromatic and furan (B31954) ring carbons will produce a series of signals in the 100-160 ppm range. The carbon atoms of the butoxy chain will appear in the upfield region, with the carbon directly attached to the oxygen atom being the most deshielded.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (-COOH) | 160 - 180 |
| Aromatic/Furan Carbons | 100 - 160 |
| Butoxy (-OCH₂) | 60 - 70 |
| Butoxy (-CH₂CH₂O-) | 30 - 40 |
| Butoxy (-CH₂CH₃) | 15 - 25 |
| Butoxy (-CH₃) | 10 - 15 |
Infrared (IR) Spectroscopy for Functional Group Elucidation
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad and strong absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, with the broadness arising from hydrogen bonding. libretexts.org The C=O stretching vibration of the carbonyl group in the carboxylic acid will give a strong, sharp peak around 1700-1725 cm⁻¹. echemi.com The spectrum will also feature C-O stretching vibrations for the ether linkage of the butoxy group and the furan ring, as well as C-H stretching vibrations for the aromatic and aliphatic parts of the molecule. Aromatic C=C stretching bands are expected in the 1450-1600 cm⁻¹ region.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, Broad |
| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong, Sharp |
| Aromatic | C=C stretch | 1450 - 1600 | Medium |
| Ether/Furan | C-O stretch | 1000 - 1300 | Medium |
| Alkane | C-H stretch | 2850 - 3000 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a technique that provides information about the molecular weight and fragmentation pattern of a compound.
High-resolution mass spectrometry would be used to determine the exact molecular weight of this compound, allowing for the determination of its molecular formula. The fragmentation pattern observed in the mass spectrum can provide valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, mass 17) and the carboxyl group (-COOH, mass 45). docbrown.info For this compound, fragmentation of the butoxy side chain would also be expected, such as the loss of a butyl radical.
X-ray Diffraction Studies for Solid-State Structure Determination
X-ray diffraction is a pivotal technique for elucidating the three-dimensional atomic arrangement of crystalline solids. By analyzing the diffraction pattern produced when a crystal is irradiated with X-rays, detailed information about bond lengths, bond angles, and crystal packing can be obtained.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction (SCXRD) offers an unambiguous determination of a molecule's solid-state structure. Although specific crystallographic data for this compound are not publicly available, analysis of related benzofuran structures, such as 1-benzofuran-2-carboxylic acid, provides insight into the likely structural characteristics. researchgate.net
Below is a representative table of crystallographic data for the related compound, 1-benzofuran-2-carboxylic acid.
| Parameter | Value for 1-benzofuran-2-carboxylic acid |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | Value not available |
| b (Å) | Value not available |
| c (Å) | Value not available |
| α (°) | 90 |
| β (°) | Value not available |
| γ (°) | 90 |
| Volume (ų) | 749.79 |
| Z | 4 |
Polymorphism Characterization via X-ray Diffraction
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and stability. Powder X-ray diffraction (PXRD) is a primary tool for identifying and characterizing polymorphism. nih.govresearchgate.net Each polymorphic form produces a unique diffraction pattern, acting as a fingerprint for that specific crystal structure. researchgate.net
Currently, there are no published studies reporting the existence of polymorphs for this compound. The investigation of polymorphism is crucial in pharmaceutical development, as different crystalline forms can impact a drug's bioavailability and efficacy. mdpi.com Should different crystalline forms of this compound be discovered, PXRD would be the standard method for their characterization, comparing the diffraction patterns of different batches or crystallization products to identify unique forms. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides information about the electronic structure of a molecule, particularly the presence of conjugated π-systems.
For aromatic compounds like benzofurans, the UV-Vis spectrum is characterized by absorptions arising from π→π* transitions within the aromatic system. researchgate.net While a specific spectrum for this compound is not available, data for the parent compound, Benzofuran-2-carboxylic acid, from the NIST Chemistry WebBook can be used as a close approximation. nist.govnist.gov The spectrum of Benzofuran-2-carboxylic acid shows a significant absorption maximum, which is characteristic of the benzofuran chromophore. nist.gov
The electronic transitions are influenced by the substituents on the aromatic ring. The presence of the butoxy group (an auxochrome) at the 6-position would be expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted Benzofuran-2-carboxylic acid, due to the electron-donating nature of the alkoxy group extending the conjugation. The carboxylic acid group also influences the electronic structure of the molecule.
Below is a table summarizing the UV-Vis absorption data for the parent compound, Benzofuran-2-carboxylic acid.
| Compound | λmax (nm) | Solvent |
| Benzofuran-2-carboxylic acid | Data not specified | Data not specified |
Note: While the NIST WebBook entry for Benzofuran-2-carboxylic acid confirms the existence of UV/Visible spectral data, the specific λmax values are not detailed in the provided search snippets. nist.govnist.gov Generally, benzofuran derivatives exhibit absorption bands in the range of 240-300 nm. researchgate.net
Reactivity and Reaction Mechanisms of 6 Butoxybenzofuran 2 Carboxylic Acid
General Reactivity Profile of Carboxylic Acids
Carboxylic acids are a class of organic compounds characterized by the presence of a carboxyl group (–COOH). This functional group dictates their chemical behavior, which is primarily centered on four aspects: its acidic nature, the susceptibility of the carbonyl carbon to nucleophilic attack, the potential for substitution of the hydroxyl group, and reactions involving the alpha-carbon.
The reaction can be catalyzed by either acid or base. jove.com Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles. jove.compw.live Under basic conditions, a strong nucleophile attacks the carbonyl carbon directly. byjus.com However, with carboxylic acids specifically, a strong base will first deprotonate the acid to form a carboxylate anion, which is generally unreactive toward nucleophilic acyl substitution due to the negative charge. byjus.combritannica.com
The reactivity of the carbonyl group toward nucleophilic attack is significantly influenced by the electronic effects of substituents attached to the acyl group. ucalgary.ca These effects, primarily inductive and resonance effects, alter the electrophilicity (the partial positive charge) of the carbonyl carbon. libretexts.orgmsu.edu
Electron-Withdrawing Groups (EWGs): Substituents that are more electronegative than carbon pull electron density away from the carbonyl carbon via the inductive effect. This increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity and making the compound more reactive toward nucleophiles. ucalgary.camsu.edu For example, acyl chlorides are highly reactive because the chlorine atom is strongly electron-withdrawing. msu.edu
Electron-Donating Groups (EDGs): Substituents with lone pairs of electrons adjacent to the carbonyl group can donate electron density through resonance. ucalgary.castackexchange.com This donation stabilizes the carbonyl group by delocalizing the partial positive charge, thereby reducing its electrophilicity and decreasing reactivity. ucalgary.calibretexts.org Amides are the least reactive common carboxylic acid derivatives because the nitrogen atom is a very effective electron-donating group through resonance. msu.edukhanacademy.org
These two effects often compete. In most carboxylic acid derivatives, the resonance effect of the heteroatom (O, N) is a dominant factor in determining reactivity. libretexts.org
Interactive Table: Influence of Substituent Effects on Carbonyl Electrophilicity
| Substituent (–Y in RCOY) | Inductive Effect | Resonance Effect | Net Effect on Electrophilicity | Relative Reactivity |
| –Cl (Chloride) | Strongly Withdrawing | Weakly Donating | Increased | Very High |
| –OCOR (Acyloxy) | Withdrawing | Donating | Increased | High |
| –OR (Alkoxy) | Withdrawing | Strongly Donating | Decreased | Moderate |
| –NH₂ (Amino) | Withdrawing | Very Strongly Donating | Strongly Decreased | Low |
The rate of nucleophilic acyl substitution depends heavily on the nature of the leaving group. A better leaving group is a weaker base. pressbooks.publibretexts.org This principle establishes a clear hierarchy of reactivity among carboxylic acid derivatives. Acyl derivatives can be readily converted into less reactive derivatives, but the reverse is generally not feasible without specific reagents. pressbooks.pub
The general order of reactivity is as follows: Acyl Chlorides > Anhydrides > Thioesters > Esters / Carboxylic Acids > Amides > Carboxylate Ions byjus.comucalgary.calibretexts.org
Acyl Chlorides: The chloride ion (Cl⁻) is an excellent leaving group as it is the conjugate base of a strong acid (HCl). byjus.com
Anhydrides: The leaving group is a carboxylate ion (RCOO⁻), which is a good leaving group stabilized by resonance.
Esters and Carboxylic Acids: The leaving groups are an alkoxide ion (RO⁻) and a hydroxide (B78521) ion (HO⁻), respectively. These are stronger bases and therefore poorer leaving groups compared to chloride or carboxylate ions. libretexts.org
Amides: The amide ion (R₂N⁻) is a very strong base and a very poor leaving group, making amides the most stable and least reactive of the common derivatives. msu.edu
Carboxylate Ions: These are essentially unreactive to nucleophilic acyl substitution as they lack a suitable leaving group. byjus.com
Interactive Table: Relative Reactivity of Carboxylic Acid Derivatives
| Carboxylic Acid Derivative | Formula | Leaving Group | pKa of Conjugate Acid | Leaving Group Ability | Relative Reactivity |
| Acyl Chloride | RCOCl | Cl⁻ | ~ -7 | Excellent | 1 (Most Reactive) |
| Acid Anhydride | RCOOCOR' | R'COO⁻ | ~ 4.8 | Good | 2 |
| Ester | RCOOR' | R'O⁻ | ~ 16 | Poor | 3 |
| Carboxylic Acid | RCOOH | HO⁻ | ~ 15.7 | Poor | 3 |
| Amide | RCONH₂ | NH₂⁻ | ~ 38 | Very Poor | 4 (Least Reactive) |
Due to the acidity of the proton on the hydroxyl group, carboxylic acids readily react with bases to form carboxylate salts. libretexts.orglibretexts.org This is a standard acid-base neutralization reaction.
With Strong Bases: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) completely deprotonate the carboxylic acid to form the corresponding alkali metal carboxylate salt and water. pw.livelibretexts.org
Mechanism: The hydroxide ion (OH⁻) acts as a Brønsted-Lowry base, abstracting the acidic proton from the –COOH group.
Example: RCOOH + NaOH → RCOO⁻Na⁺ + H₂O
With Weak Bases: Carboxylic acids are acidic enough to react with weak bases such as sodium bicarbonate (NaHCO₃) and ammonia (B1221849) (NH₃). pw.livelibretexts.org The reaction with bicarbonate is a characteristic test for carboxylic acids, producing the carboxylate salt, water, and carbon dioxide gas. libretexts.org
Mechanism: The bicarbonate ion (HCO₃⁻) or ammonia molecule abstracts the acidic proton.
Example: RCOOH + NaHCO₃ → RCOO⁻Na⁺ + H₂O + CO₂
Beyond substitution, the carboxyl group undergoes other important transformations.
Reactions at the Carbonyl Carbon: The primary reaction at the carbonyl carbon, aside from substitution, is reduction. Carboxylic acids are resistant to many reducing agents but can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org The mechanism involves the initial deprotonation of the acid, followed by a nucleophilic acyl substitution where a hydride ion replaces the –OAlH₃ group to form an aldehyde intermediate. libretexts.org This aldehyde is then rapidly reduced further to the primary alcohol. libretexts.orglibretexts.org
Reactions at the Alpha-Carbon: The alpha-carbon (α-carbon) is the carbon atom adjacent to the carboxyl group. The hydrogens attached to this carbon (α-hydrogens) are weakly acidic due to the electron-withdrawing effect of the carbonyl group and the resonance stabilization of the resulting enolate conjugate base. msu.eduncert.nic.in This allows for electrophilic substitution at the α-carbon. A key example is the Hell-Volhard-Zelinsky (HVZ) reaction, where an α-hydrogen is replaced by a bromine or chlorine atom in the presence of PBr₃ or PCl₃. pw.livekhanacademy.org It is important to note that this reaction requires the presence of at least one α-hydrogen.
Nucleophilic Acyl Substitution Reactions
Specific Reactions of the Carboxyl Group in 6-Butoxybenzofuran-2-carboxylic Acid
While extensive experimental studies detailing the specific reaction mechanisms of this compound are not prevalent in publicly accessible literature, its reactivity can be reliably predicted based on its structure and the general principles outlined above. The molecule consists of a benzofuran (B130515) ring system, a butoxy group at the 6-position, and a carboxylic acid group at the 2-position.
The reactivity of the carboxyl group is influenced by the electronic properties of the benzofuran ring and the butoxy substituent. The butoxy group is an electron-donating group through resonance, which can slightly decrease the electrophilicity of the carbonyl carbon compared to an unsubstituted benzofuran-2-carboxylic acid. The C2 carbon of the furan (B31954) ring, to which the carboxyl group is attached, does not have an alpha-hydrogen, meaning it will not undergo reactions like the Hell-Volhard-Zelinsky halogenation.
Based on its structure as an aromatic carboxylic acid, the following reactions are expected:
Salt Formation: It will readily react with bases like sodium hydroxide or sodium bicarbonate to form the corresponding sodium 6-butoxybenzofuran-2-carboxylate salt.
Nucleophilic Acyl Substitution: The –COOH group can be converted to other derivatives.
Esterification: Reaction with an alcohol (e.g., ethanol) under acidic catalysis (e.g., H₂SO₄) will produce the corresponding ester (ethyl 6-butoxybenzofuran-2-carboxylate). This is a common reaction for related hydroxybenzofuran carboxylic acids.
Acyl Chloride Formation: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride will convert the carboxylic acid into the more reactive 6-butoxybenzofuran-2-carbonyl chloride. libretexts.org This acyl chloride is a valuable intermediate for synthesizing other derivatives.
Amide Formation: Direct reaction with an amine is difficult as it results in an acid-base salt. britannica.com However, the carboxylic acid can be converted to an amide by first activating it, for example, by converting it to the acyl chloride and then reacting it with an amine, or by using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). britannica.comlibretexts.org
Reduction: The carboxylic acid group can be reduced to a primary alcohol, (6-butoxybenzofuran-2-yl)methanol, using a strong reducing agent such as LiAlH₄. libretexts.org
Interactive Table: Predicted Reactions of this compound
| Reaction Type | Reagents | Product |
| Salt Formation | NaOH (aq) | Sodium 6-butoxybenzofuran-2-carboxylate |
| Esterification | Ethanol, H₂SO₄ (cat.) | Ethyl 6-butoxybenzofuran-2-carboxylate |
| Acyl Chloride Formation | SOCl₂ | 6-Butoxybenzofuran-2-carbonyl chloride |
| Amide Formation | 1. SOCl₂ 2. NH₃ | 6-Butoxybenzofuran-2-carboxamide |
| Reduction | 1. LiAlH₄ 2. H₂O | (6-Butoxybenzofuran-2-yl)methanol |
Esterification Reactions and Mechanisms
The conversion of this compound to its corresponding esters is a fundamental reaction of the carboxyl group. The most common method for this transformation is the Fischer esterification. masterorganicchemistry.comlibretexts.org This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol, which is often used in excess to drive the equilibrium towards the product ester. masterorganicchemistry.commasterorganicchemistry.com
The mechanism of Fischer esterification proceeds through a series of reversible steps. libretexts.orgmasterorganicchemistry.com
Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄, TsOH). masterorganicchemistry.commasterorganicchemistry.com This step increases the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com
Proton Transfer: A proton is transferred from the oxonium ion of the intermediate to one of the hydroxyl groups, converting it into a good leaving group (water). masterorganicchemistry.comyoutube.com
Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.com
Deprotonation: The catalyst is regenerated by the deprotonation of the resulting ester, yielding the final product. masterorganicchemistry.com
| Parameter | Description | Typical Reagents/Conditions |
|---|---|---|
| Alcohol (Nucleophile) | Reacts with the carboxylic acid to form the ester. Can be primary or secondary alcohols. | Methanol, Ethanol, Propanol, etc. (Often used as the solvent in large excess). |
| Acid Catalyst | Protonates the carbonyl group to activate it for nucleophilic attack. | Concentrated Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid (TsOH). |
| Reaction Conditions | Typically requires heat to reach equilibrium. Water is removed to shift the equilibrium towards the products. | Heating under reflux. |
Formation of Carboxylic Acid Derivatives (e.g., Amides, Anhydrides, Acyl Halides)
Beyond esters, the carboxylic acid group of this compound can be converted into a variety of other derivatives, such as amides, anhydrides, and acyl halides. These transformations typically involve the activation of the carboxylic acid, often by converting it into a more reactive intermediate like an acyl halide. youtube.comnih.gov
Acyl Halide Formation: Treatment of this compound with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid into the highly reactive 6-Butoxybenzofuran-2-carbonyl chloride. nih.gov This intermediate is not usually isolated and is used directly in subsequent reactions.
Amide Formation: 6-Butoxybenzofuran-2-carboxamides can be synthesized through several routes. The most common laboratory method involves reacting the pre-formed acyl chloride with a primary or secondary amine. youtube.comnih.gov An additional base, such as triethylamine (B128534) or pyridine, is often added to neutralize the HCl byproduct. youtube.comnih.gov Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using coupling agents like dicyclohexylcarbodiimide (DCC). youtube.com
Anhydride Formation: Symmetrical anhydrides can be formed by the dehydration of two molecules of the carboxylic acid, though this often requires harsh conditions. A more common laboratory synthesis involves reacting the acyl chloride with a carboxylate salt (the sodium salt of this compound). jackwestin.com This follows an addition-elimination mechanism where the carboxylate attacks the acyl chloride. jackwestin.com
| Derivative | Required Reagent(s) | General Reaction |
|---|---|---|
| Acyl Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | R-COOH + SOCl₂ → R-COCl + SO₂ + HCl |
| Amide | 1. SOCl₂ (to form acyl chloride) 2. Amine (R'NH₂) + Base (e.g., Et₃N) | R-COCl + R'NH₂ → R-CONH-R' + HCl |
| Anhydride (Symmetrical) | 1. SOCl₂ (to form acyl chloride) 2. Carboxylate salt (R-COONa) | R-COCl + R-COONa → (R-CO)₂O + NaCl |
Decarboxylation Pathways and Conditions
Decarboxylation is a chemical reaction that removes the carboxyl group, releasing carbon dioxide (CO₂). wikipedia.org For aromatic and heteroaromatic carboxylic acids like this compound, this transformation typically requires high temperatures and may be facilitated by a catalyst. wikipedia.orgtandfonline.com The product of this reaction would be 6-butoxybenzofuran.
The stability of the intermediate carbanion formed after the loss of CO₂ is a crucial factor in the ease of decarboxylation. wikipedia.org The reaction is often performed in a high-boiling solvent. google.com Metal-catalyzed decarboxylation, particularly using copper or silver compounds, has proven effective for heteroaromatic carboxylic acids. tandfonline.comorganic-chemistry.orgrsc.org For instance, copper-catalyzed protodecarboxylation can proceed under relatively milder conditions compared to uncatalyzed thermal methods. tandfonline.com The mechanism in these catalytic systems can be complex, often involving the formation of a metal-carboxylate complex that facilitates the cleavage of the C-C bond. tandfonline.com
| Method | Catalyst/Reagents | Solvent | Typical Temperature |
|---|---|---|---|
| Thermal Decarboxylation | None or Base (e.g., Soda lime) | High-boiling solvents (e.g., Quinoline) | > 150-200 °C |
| Copper-Catalyzed | Copper(I) oxide, Copper salts | Quinoline (B57606), DMF | ~150 °C |
| Silver-Catalyzed | Ag₂CO₃ | DMSO | ~120-140 °C organic-chemistry.org |
| Acid-Catalyzed | Organic acids (e.g., Acetic acid) | N,N-dimethylformamide (DMF) | 85-150 °C google.com |
Reactivity of the Benzofuran Heterocycle in this compound
The benzofuran ring system is an electron-rich heterocycle, making it susceptible to various reactions, including electrophilic substitution and ring-opening.
Electrophilic Aromatic Substitution (EAS) Patterns
The benzofuran ring is generally more reactive towards electrophiles than benzene (B151609). youtube.com Electrophilic attack occurs preferentially on the electron-rich furan portion of the molecule rather than the benzene ring. chemicalbook.com In unsubstituted benzofuran, the C2 position is the most reactive, followed by the C3 position. chemicalbook.comresearchgate.net
In this compound, the C2 position is already substituted. Therefore, electrophilic attack on the furan ring would be directed to the C3 position.
The benzene ring can also undergo electrophilic aromatic substitution, and the regiochemical outcome is determined by the directing effects of the existing substituents.
The 6-butoxy group (-OC₄H₉) is an alkoxy group, which is a strong activating group and an ortho, para-director. It will direct incoming electrophiles to the C5 and C7 positions.
The furan ring fused to the benzene ring and the 2-carboxylic acid group are deactivating groups for EAS on the benzene portion. The carboxylic acid is a meta-director.
The powerful activating and directing effect of the butoxy group is expected to dominate, making the C5 and C7 positions the most likely sites for electrophilic attack on the benzene ring.
| Substituent | Position | Effect on Ring | Directing Influence | Favored Positions |
|---|---|---|---|---|
| Carboxylic Acid | C2 | Deactivating (on furan ring) | - | Directs incoming electrophiles to C3 (as C2 is blocked) |
| Butoxy Group | C6 | Activating (on benzene ring) | ortho, para-director | C5 and C7 |
Nucleophilic Aromatic Substitution (NAS)
Nucleophilic aromatic substitution on an electron-rich heterocycle like benzofuran is generally unfavorable. Such reactions typically require the presence of a strong electron-withdrawing group to activate the ring towards nucleophilic attack and a good leaving group (like a halide). Without such features, forcing conditions or transition-metal catalysis are necessary. researchgate.net Palladium-catalyzed methods have been developed for the nucleophilic substitution of halogenated benzofuran derivatives. researchgate.net Therefore, for this compound to undergo NAS, it would likely need to be converted first to a derivative, for example, by introducing a halogen at the C5 or C7 position via EAS.
Ring-Opening and Ring-Contraction Reactions
Ring-Opening Reactions: The furan ring of the benzofuran system can be opened under various conditions to yield substituted phenol (B47542) derivatives. researchgate.net This transformation typically involves the cleavage of the C2-O bond. researchgate.net Methodologies for this process include transition-metal catalysis, particularly with nickel catalysts, which can promote the reaction under relatively mild conditions. researchgate.netacs.org Acid-catalyzed processes and reactions involving strong organometallic reagents can also effect ring-opening. researchgate.net These reactions are significant as they provide synthetic routes to complex, functionalized phenols from stable benzofuran precursors. researchgate.net
Ring-Contraction Reactions: Ring-contraction reactions are more commonly associated with the synthesis of benzofurans rather than a reaction of the benzofuran core itself. A notable example is the Perkin rearrangement, where a 3-halocoumarin undergoes a base-catalyzed ring contraction to form a benzofuran-2-carboxylic acid. nih.gov This process involves the initial opening of the coumarin (B35378) lactone ring, followed by an intramolecular nucleophilic attack by the resulting phenoxide on the vinyl halide, which displaces the halide and forms the furan ring. nih.gov
| Methodology | Typical Reagents/Catalysts | Resulting Product Type |
|---|---|---|
| Transition Metal-Catalyzed | Nickel catalysts, Copper catalysts researchgate.netacs.org | ortho-Functionalized phenols |
| Acid-Catalyzed | Strong acids | Complex cyclopentenones (via cascade process) researchgate.net |
| Organometallic Reagents | Grignard reagents, Organolithium reagents | Functionalized phenols |
Regioselectivity and Stereoselectivity in Reactions of this compound
The reactivity of this compound is governed by the interplay of the electronic effects of its constituent functional groups and the inherent reactivity of the benzofuran core. The butoxy group at the 6-position is an electron-donating group (EDG) through resonance, activating the aromatic ring towards electrophilic substitution. Conversely, the carboxylic acid group at the 2-position is an electron-withdrawing group (EWG) through both induction and resonance, deactivating the furan ring. These opposing effects, along with steric hindrance, dictate the regioselectivity and stereoselectivity of various reactions.
Regioselectivity in Electrophilic Aromatic Substitution:
Electrophilic aromatic substitution (EAS) on the benzene ring of this compound is primarily controlled by the activating and directing effects of the 6-butoxy group. As an alkoxy group, it is a strong ortho, para-director. This directs incoming electrophiles to the positions ortho and para to the butoxy group, which are the 5- and 7-positions.
The carboxylic acid group at the 2-position exerts a deactivating effect on the entire ring system, but its influence is more pronounced on the furan ring. For the benzene ring, it acts as a meta-directing group. Therefore, considering the directing effects of both substituents:
Position 5: ortho to the strongly activating butoxy group and meta to the deactivating carboxylic acid group. This position is electronically favored for electrophilic attack.
Position 7: ortho to the strongly activating butoxy group and further away from the deactivating carboxylic acid group. This position is also electronically favored.
Position 4: ortho to the deactivating carboxylic acid group and meta to the activating butoxy group. This position is electronically disfavored.
Consequently, electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions are expected to yield a mixture of 5- and 7-substituted products. The precise ratio of these products would be influenced by the specific reaction conditions and the steric bulk of the electrophile. For instance, bulkier electrophiles might preferentially attack the less sterically hindered 5-position.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position of Substitution | Influence of 6-Butoxy Group (Activating) | Influence of 2-Carboxylic Acid Group (Deactivating) | Predicted Outcome |
|---|---|---|---|
| 5 | ortho-directing (favored) | meta-directing (neutral) | Major Product |
| 7 | ortho-directing (favored) | Further removed | Major Product |
Reactivity of the Furan Ring:
The furan ring in benzofurans is generally susceptible to electrophilic attack, typically at the 3-position. However, in this compound, the presence of the electron-withdrawing carboxylic acid group at the 2-position significantly deactivates the furan ring towards electrophilic substitution. Therefore, reactions that would typically occur on the furan ring of an unsubstituted benzofuran are less likely or would require more forcing conditions.
Stereoselectivity:
Stereoselectivity in reactions of this compound would primarily be relevant in two contexts: reactions involving the creation of a new stereocenter or reactions of chiral derivatives of the molecule.
Reactions Creating a Stereocenter: If a reaction were to introduce a new chiral center, for example, through addition to the 2,3-double bond of the furan ring (though unlikely due to deactivation) or through modification of a substituent, the stereochemical outcome would depend on the reaction mechanism. Concerted reactions often exhibit high stereospecificity, while reactions proceeding through planar intermediates like carbocations may result in a mixture of stereoisomers. masterorganicchemistry.com The approach of the reagent could be influenced by the steric bulk of the existing butoxy and carboxylic acid groups, potentially leading to a preferred diastereomer.
Reactions of Chiral Derivatives: The carboxylic acid group provides a handle for the synthesis of chiral derivatives, such as esters or amides, by reaction with a chiral alcohol or amine. Once a chiral auxiliary is introduced, it can influence the stereochemical course of subsequent reactions. For example, in the asymmetric synthesis of related compounds, chiral auxiliaries have been used to direct the formation of a specific enantiomer. This diastereoselective approach allows for the separation of diastereomers, followed by the removal of the chiral auxiliary to yield an enantiomerically enriched product.
Due to the absence of specific experimental data in the literature for this compound, a detailed quantitative analysis of regioselective and stereoselective outcomes is not possible. The predictions outlined above are based on established principles of organic chemistry reactivity.
Derivatization Strategies and Synthetic Transformations of 6 Butoxybenzofuran 2 Carboxylic Acid
Synthesis of Ester Derivatives of 6-Butoxybenzofuran-2-carboxylic Acid
The carboxylic acid functional group is readily converted into a variety of ester derivatives through several standard synthetic protocols. These reactions are fundamental for creating prodrugs, modifying solubility, or for use as intermediates in further synthetic steps.
One of the most direct methods involves the activation of the carboxylic acid followed by reaction with an alcohol. The carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with an appropriate alcohol in the presence of a non-nucleophilic base, like triethylamine (B128534), to yield the desired ester. niscair.res.in
Alternatively, direct condensation of the carboxylic acid with an alcohol can be achieved using coupling agents or by promoting the reaction under basic conditions. For instance, methyl esters can be prepared by reacting the carboxylic acid with dimethyl sulfate (B86663) in the presence of potassium carbonate (K₂CO₃) in a solvent like acetone. nih.gov This method is effective for producing simple alkyl esters.
Table 1: Selected Methods for the Esterification of Benzofuran-2-carboxylic Acids
| Method | Reagents | Typical Conditions | Product Type | Reference |
|---|
Amidation Reactions to Form N-Substituted Benzofuran-2-carboxamides
Amidation of the C2-carboxylic acid is a key transformation for generating a diverse library of N-substituted benzofuran-2-carboxamides. These derivatives are of significant interest in medicinal chemistry. The synthesis of amides typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by a primary or secondary amine.
A common and efficient method is the conversion of the carboxylic acid to its corresponding acyl chloride using thionyl chloride or oxalyl chloride. The activated acyl chloride is then treated with the desired amine to form the amide bond. nih.gov This two-step procedure is versatile and accommodates a wide range of amines.
Direct coupling methods that avoid the isolation of the acyl chloride are often preferred for their milder conditions and operational simplicity. These reactions utilize peptide coupling reagents to activate the carboxylic acid in situ. Commonly used reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions. nih.govresearchgate.net Other modern coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective. nih.gov
Table 2: Representative Amidation Methods for Benzofuran-2-carboxylic Acids
| Method | Reagents | Base | Solvent | Reference |
|---|
Modifications of the Butoxy Substituent
The butoxy group at the C6 position is another site for synthetic modification, most notably through ether cleavage to yield the corresponding 6-hydroxybenzofuran-2-carboxylic acid. This phenolic derivative can serve as a precursor for further functionalization, such as the introduction of different ether or ester groups at the C6 position.
Cleavage of aryl alkyl ethers is a classic transformation in organic synthesis. Strong protic acids, particularly hydrobromic acid (HBr) and hydroiodic acid (HI), are effective for this purpose. ucalgary.calibretexts.org The reaction mechanism involves the initial protonation of the ether oxygen, making it a good leaving group. A subsequent nucleophilic attack by the halide ion on the butyl group's alpha-carbon cleaves the C-O bond, producing the phenol (B47542) and butyl halide. ucalgary.ca
Lewis acids are also powerful reagents for ether cleavage. Boron tribromide (BBr₃) is particularly efficient and is often the reagent of choice for dealkylating aryl ethers under relatively mild conditions. tdcommons.org More recently, catalytic systems using reagents like tris(pentafluorophenyl)borane (B72294) in combination with silyl (B83357) hydrides have been developed for rapid and mild ether deprotection. researchgate.netchemrxiv.org
Table 3: Reagents for the Cleavage of the 6-Butoxy Group
| Reagent(s) | Mechanism Type | Typical Conditions | Reference |
|---|---|---|---|
| Hydrobromic Acid (HBr) | Acid-catalyzed SN2 | Reflux in acetic acid or H₂O | ucalgary.calibretexts.org |
| Boron Tribromide (BBr₃) | Lewis Acid-mediated | -78°C to room temp. in DCM | tdcommons.org |
| B(C₆F₅)₃, Silane | Catalytic Reductive Cleavage | Room temperature | researchgate.net |
Introduction of Functional Groups onto the Benzofuran (B130515) Ring System
The benzofuran ring is susceptible to electrophilic aromatic substitution (EAS), allowing for the introduction of various functional groups such as halogens and nitro groups. masterorganicchemistry.com The regioselectivity of these reactions is governed by the electronic effects of the existing substituents: the C2-carboxylic acid and the C6-butoxy group.
The butoxy group is an electron-donating group that activates the benzene (B151609) ring and is ortho, para-directing. youtube.com The carboxylic acid group is electron-withdrawing, deactivating the ring, and is meta-directing. libretexts.org In the case of this compound, both substituents direct incoming electrophiles to the C5 and C7 positions of the benzene ring. The furan (B31954) ring itself is generally more reactive towards electrophiles than the benzene ring, but the C2 position is already substituted. researchgate.net
Halogenation : Bromination or chlorination can be achieved using elemental bromine or chlorine in the presence of a Lewis acid catalyst. researchgate.net The reaction of related benzofuran amides with bromine in acetic acid has been shown to result in substitution on the benzene ring. nih.gov Given the directing effects, halogenation is expected to occur at the C5 or C7 position.
Nitration : The introduction of a nitro group is typically accomplished using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). libretexts.orgmasterorganicchemistry.com This combination generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the activated benzene ring, again predicting substitution at the C5 or C7 positions. researchgate.netacs.org
Chiral Resolution of Benzofuran-2-carboxylic Acid Derivatives
While this compound itself is achiral, derivatives such as 2,3-dihydrobenzofuran-2-carboxylic acid possess a stereocenter at the C2 position and exist as a racemic mixture. The separation of these enantiomers, known as chiral resolution, is crucial as different enantiomers often exhibit distinct biological activities.
A classical method for resolving a racemic carboxylic acid involves its reaction with an enantiomerically pure chiral base (a resolving agent) to form a pair of diastereomeric salts. libretexts.orglibretexts.orgwikipedia.org Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. After separation, the addition of an acid liberates the individual, enantiomerically pure carboxylic acids.
An alternative strategy is the formation of diastereomeric esters by reacting the racemic acid with a chiral alcohol, such as (1R,2S,5R)-(-)-menthol. acs.org The resulting diastereomeric esters can then be separated using chromatographic techniques, followed by hydrolysis to yield the resolved enantiomers of the carboxylic acid. libretexts.orgacs.org
Enzymatic methods offer a highly efficient and stereoselective approach to chiral resolution under mild conditions. nih.gov This process, known as kinetic resolution, relies on an enzyme's ability to selectively catalyze a reaction on one enantiomer of a racemic substrate at a much higher rate than the other.
For resolving benzofuran-2-carboxylic acid derivatives, lipases are commonly employed. A typical strategy involves the enantioselective hydrolysis of a racemic ester. The enzyme, for example, Candida antarctica lipase (B570770) B (CALB), selectively hydrolyzes one ester enantiomer to the corresponding carboxylic acid, leaving the other ester enantiomer unreacted. researchgate.netacademicjournals.orgresearchgate.net This results in a mixture containing one enantiomer as the acid and the other as the unreacted ester, which can then be separated. Research on the closely related 6-methoxy-2,3-dihydrobenzofuran (B8582928) acid esters has demonstrated that CALB can produce the corresponding acid with high enantiomeric excess (ee). researchgate.netacademicjournals.org The choice of the ester group (e.g., methyl, butyl) can influence the reaction's efficiency and enantioselectivity. academicjournals.org
Table 4: Enzymatic Hydrolysis of Racemic 6-Methoxy-2,3-dihydrobenzofuran Esters using Candida antarctica Lipase B academicjournals.org
| Ester Substrate (Alkyl Group) | Stirring (rpm) | Reaction Time (min) | Conversion (%) | ee of Acid (%) | ee of Ester (%) | Enantiomeric Ratio (E) |
|---|---|---|---|---|---|---|
| n-Butyl | 180 | 60 | 48.0 | 89.9 | 64.4 | 36 |
| n-Butyl | 300 | 60 | 49.0 | 94.2 | 82.0 | 92 |
| Isobutyl | 180 | 120 | 49.6 | 98.7 | 97.1 | 254 |
| Isobutyl | 300 | 60 | 49.3 | 96.5 | 92.0 | 134 |
Data adapted from a study on 6-methoxy-2,3-dihydrobenzofuran acid esters, which serves as a model for the enzymatic resolution of related benzofuran structures. academicjournals.org
Computational Chemistry and Theoretical Studies of 6 Butoxybenzofuran 2 Carboxylic Acid
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, including complex organic molecules. arxiv.org DFT calculations, particularly using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), provide accurate descriptions of molecular properties. nih.govresearchgate.net
Geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface, representing the most stable structure of the molecule. arxiv.org For benzofuran-2-carboxylic acid derivatives, DFT calculations have been shown to yield optimized geometric parameters (bond lengths and angles) that are in excellent agreement with experimental data from single-crystal X-ray diffraction. researchgate.netresearchgate.net
Table 1: Selected Optimized Geometric Parameters for 1-Benzofuran-2-carboxylic Acid (as a model for the core structure) Data sourced from DFT calculations at the UB3LYP/6-31G(d,p) level. researchgate.net
| Parameter | Bond | Calculated Bond Length (Å) |
| Carboxyl C=O | C14=O15 | 1.252 |
| Carboxyl C-O | C14-O16 | 1.278 |
| Carboxyl C-C | C14-C7 | 1.457 |
| Furan (B31954) C-O | C1-O12 | 1.385 |
| Furan C-C | C7-C8 | 1.383 |
Note: Atom numbering is based on the cited study and may not correspond to standard IUPAC numbering.
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The HOMO acts as an electron donor, defining the nucleophilicity of a molecule, while the LUMO acts as an electron acceptor, defining its electrophilicity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net For 1-benzofuran-2-carboxylic acid, DFT calculations have determined these energy values, providing a basis for understanding the electronic properties of the benzofuran-2-carboxylic acid scaffold. researchgate.netresearchgate.net
Table 2: Calculated Frontier Orbital Energies for 1-Benzofuran-2-carboxylic Acid Data from DFT calculations. researchgate.net
| Parameter | Energy (eV) |
| EHOMO | -6.367 |
| ELUMO | -1.632 |
| Energy Gap (ΔE) | 4.735 |
The HOMO is typically localized over the electron-rich benzofuran (B130515) ring system, while the LUMO is often distributed across the carboxylic acid group and the fused ring, indicating the likely sites for nucleophilic and electrophilic attack, respectively.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. mdpi.com The MEP map plots the electrostatic potential onto the electron density surface, using a color spectrum to indicate different potential regions. researchgate.net
Red/Yellow : Regions of negative potential, rich in electrons, indicating sites for electrophilic attack (e.g., lone pairs on oxygen atoms). chemrxiv.org
Blue : Regions of positive potential, electron-deficient, indicating sites for nucleophilic attack (e.g., acidic hydrogen atoms). chemrxiv.org
For a molecule like 6-Butoxybenzofuran-2-carboxylic acid, the MEP map would show the most negative potential (red) concentrated around the carbonyl oxygen of the carboxylic acid group. The most positive potential (blue) would be located on the hydroxyl hydrogen of the carboxyl group, consistent with its acidic nature. wuxiapptec.com This visualization provides a clear picture of how the molecule will interact with other polar molecules and ions. mdpi.com
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. wisc.edu It transforms the complex, delocalized molecular orbitals into localized Lewis-like structures (bonds, lone pairs, and core orbitals). faccts.de
A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation stabilization energy, E(2). orientjchem.orgnih.gov This energy value represents the stabilization resulting from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. Larger E(2) values indicate stronger interactions. In benzofuran derivatives, significant stabilization often arises from the interaction between the lone pair orbitals of the oxygen atoms and the antibonding orbitals (π*) of the aromatic ring and carbonyl group. nih.gov
Global Reactivity Parameters are derived from the HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity. researchgate.net These descriptors are crucial for comparing the chemical behavior of different molecules.
Key parameters include:
Ionization Potential (I) : The energy required to remove an electron. Approximated as I ≈ -EHOMO.
Electron Affinity (A) : The energy released when an electron is added. Approximated as A ≈ -ELUMO.
Global Hardness (η) : A measure of the molecule's resistance to charge transfer. Calculated as η = (I - A) / 2.
Chemical Potential (µ) : The escaping tendency of electrons. Calculated as µ = -(I + A) / 2.
Electrophilicity Index (ω) : A measure of the energy lowering of a molecule when it accepts electrons. Calculated as ω = µ² / (2η).
Table 3: Calculated Global Reactivity Parameters for 1-Benzofuran-2-carboxylic Acid Data derived from HOMO/LUMO energies. researchgate.net
| Parameter | Value (eV) |
| Ionization Potential (I) | 6.367 |
| Electron Affinity (A) | 1.632 |
| Global Hardness (η) | 2.367 |
| Chemical Potential (µ) | -3.999 |
| Electrophilicity Index (ω) | 3.374 |
These parameters collectively provide a comprehensive profile of the molecule's electronic stability and propensity to engage in chemical reactions.
Intermolecular Interactions and Hydrogen Bonding Analysis
The functional groups present in this compound—specifically the carboxylic acid moiety—dictate its intermolecular interactions. Carboxylic acids are well-known for forming strong hydrogen bonds. ias.ac.in In the solid state or in nonpolar solvents, they typically form centrosymmetric cyclic dimers through a pair of O-H···O hydrogen bonds between the carboxyl groups of two molecules. libretexts.orgchemguide.co.uk This dimerization effectively doubles the molecular size and significantly increases intermolecular forces. chemguide.co.uk
Hirshfeld Surface Analysis
The surface is typically color-mapped with properties like dnorm, which indicates contacts shorter or longer than the van der Waals radii. Red spots on the dnorm surface highlight close contacts, which are often indicative of hydrogen bonds and other significant interactions. nih.govmdpi.com The 2D fingerprint plot provides a quantitative summary of these interactions. While specific data for this compound is not available, the analysis of structurally related compounds allows for an estimation of the principal interactions governing its crystal structure.
Table 1: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Related Organic Compounds
| Interaction Type | Typical Contribution (%) | Description |
|---|---|---|
| H···H | 40 - 60% | Represents the most significant contribution due to the abundance of hydrogen atoms on the molecular surface. |
| O···H / H···O | 15 - 25% | Indicates the presence of hydrogen bonding, particularly involving the carboxylic acid and butoxy groups. |
| C···H / H···C | 10 - 20% | Arises from interactions between hydrogen atoms and the aromatic rings. |
Note: The data in this table is illustrative and based on findings for other organic molecules with similar functional groups. A dedicated crystallographic and computational study would be required for precise values for this compound.
Interaction Energy Calculations
To complement the qualitative and quantitative data from Hirshfeld analysis, interaction energy calculations are performed to determine the strength of the intermolecular forces. Using computational models, the total interaction energy between molecular pairs in a crystal can be broken down into its constituent parts: electrostatic, polarization, dispersion, and repulsion energies. This provides a quantitative measure of the forces, such as hydrogen bonds and π–π stacking, that stabilize the crystal structure.
For this compound, the carboxylic acid moiety is expected to form strong O—H···O hydrogen bonds, typically resulting in the formation of a cyclic dimer. These interactions would exhibit significant electrostatic character. The butoxy group can also act as a hydrogen bond acceptor. Furthermore, the planar benzofuran ring system allows for dispersion-driven π–π stacking interactions.
Table 2: Typical Interaction Energies for Non-covalent Interactions
| Interaction Type | Typical Energy Range (kJ/mol) |
|---|---|
| O—H···O Hydrogen Bond | -20 to -40 |
| C—H···O Hydrogen Bond | -5 to -15 |
| π–π Stacking | -5 to -20 |
Note: These values represent typical energy ranges and are not specific calculated values for this compound.
Quantum Chemical Prediction of Reactivity and Reaction Pathways
Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. Other global reactivity descriptors, such as electronegativity (χ), chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω), can be derived from the HOMO and LUMO energies.
Table 3: Key Quantum Chemical Reactivity Descriptors
| Descriptor | Formula | Significance |
|---|---|---|
| HOMO Energy (EHOMO) | - | Energy of the outermost electron orbital; relates to the ability to donate electrons. |
| LUMO Energy (ELUMO) | - | Energy of the lowest energy electron-accepting orbital; relates to the ability to accept electrons. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |
| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. |
For this compound, the HOMO is expected to be localized over the electron-rich benzofuran ring, while the LUMO is likely centered on the electron-withdrawing carboxylic acid group. This distribution suggests that the aromatic ring is susceptible to electrophilic attack, while the carbonyl carbon is a likely site for nucleophilic attack.
Molecular Dynamics (MD) Simulations
Information regarding molecular dynamics (MD) simulations and the adsorption behavior of this compound is not available in the provided search results.
Adsorption Behavior and Interactions with Surfaces
Information regarding the adsorption behavior and interactions with surfaces for this compound is not available in the provided search results.
Theoretical Spectroscopic Data Prediction and Validation
Computational methods can accurately predict spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. These simulations are invaluable for validating experimental results and aiding in the structural elucidation of newly synthesized compounds. DFT calculations are commonly employed to compute vibrational frequencies and chemical shifts.
Simulated IR and NMR Spectra
Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule's normal modes. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method. For this compound, the IR spectrum is expected to be dominated by characteristic peaks from its functional groups.
Table 4: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Mode | Predicted Wavenumber (cm-1) |
|---|---|---|
| Carboxylic Acid O-H | Stretching | 3300 - 2500 (very broad) |
| Aromatic/Alkyl C-H | Stretching | 3100 - 2850 |
| Carboxylic Acid C=O | Stretching | 1760 - 1710 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| C-O-C (Ether & Acid) | Stretching | 1320 - 1050 |
NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The predicted shifts provide a theoretical spectrum that can be compared with experimental data.
Table 5: Predicted 1H and 13C NMR Chemical Shifts for this compound
| Atom Type | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
|---|---|---|
| Carboxylic Acid (OH ) | 11.0 - 13.0 | - |
| Carboxylic Acid (C =O) | - | 165 - 185 |
| Aromatic Protons (C -H ) | 6.8 - 7.8 | 100 - 160 |
| Furan Ring Proton (C -H ) | ~7.0 | 100 - 150 |
| Butoxy (-O-C H2-) | ~4.1 | ~70 |
| Butoxy (-C H2-C H2-C H2-) | 1.5 - 1.8 | 20 - 35 |
Note: The spectral data presented are based on typical ranges for the respective functional groups and may vary in the actual molecule. libretexts.org
Prediction of Optical Properties
Detailed theoretical predictions of the optical properties for this compound are not specifically available in the reviewed literature. However, the optical properties of benzofuran derivatives are a subject of research interest. researchgate.net For the parent compound, 1-benzofuran-2-carboxylic acid, and its isomer, 1-benzofuran-3-carboxylic acid, TD-DFT calculations have been employed to simulate UV-vis absorption spectra and elucidate electronic properties such as the HOMO-LUMO gap and electronic transitions. nih.gov These types of calculations help in understanding how the molecule interacts with light and can predict its absorption characteristics.
For substituted benzofuran derivatives, computational studies have been used to investigate their nonlinear optical (NLO) properties. physchemres.org Such studies perform theoretical calculations to determine properties like polarizability and hyperpolarizability, which are crucial for the development of new optical materials. physchemres.org While no specific data tables for this compound could be generated, the established methodologies suggest that its optical properties would be influenced by the interplay between the benzofuran core, the carboxylic acid group, and the butoxy substituent.
Polymorphic Forms and Their Energetic Landscape
There is no specific information in the provided search results regarding the polymorphic forms or the energetic landscape of this compound. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a significant phenomenon in pharmaceuticals and material science. Computational crystal structure prediction (CSP) is a key technique used to explore the potential for polymorphism by generating and ranking possible crystal structures based on their lattice energies.
For carboxylic acid-containing molecules, the formation of specific hydrogen bonding motifs, such as bidentate hydrogen bonds between carboxylic acid groups, is a significant factor in determining the crystal packing and the resulting polymorphic forms. nih.gov The prediction of the energetic landscape involves calculating the relative energies of these different potential crystal structures to determine their thermodynamic stability. While these general principles are well-established, their specific application to predict the polymorphic landscape of this compound has not been reported in the available literature.
Structure Activity Relationship Sar Studies Centered on the Benzofuran 2 Carboxylic Acid Scaffold
Systematic Investigation of Substituent Effects on Chemical Properties and Interactions
The biological profile of benzofuran (B130515) derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. nih.govrsc.org Systematic investigations into these substituents provide critical insights into the molecular interactions that govern their activity.
The substituent at the 6-position of the benzofuran ring plays a significant role in modulating the molecule's interaction with biological targets. While research may not focus exclusively on the 6-butoxy derivative, studies on analogous compounds provide a strong basis for understanding its function. For instance, research on related structures has shown that a hydroxyl group at the C-6 position can be essential for antibacterial activity, suggesting that hydrogen bonding or other polar interactions at this position are critical. nih.gov
The replacement of a hydroxyl or methoxy (B1213986) group nih.gov with a butoxy group introduces several changes to the molecule's physicochemical properties. The butoxy group is significantly larger and more lipophilic. This increased lipophilicity can enhance hydrophobic interactions with target proteins, potentially improving binding affinity within a hydrophobic pocket. Furthermore, the flexible butyl chain can adopt various conformations, allowing it to adapt to the shape of a binding site. The oxygen atom of the butoxy group can still act as a hydrogen bond acceptor, preserving a key interaction while the alkyl chain explores additional binding space.
Table 1: Comparison of Substituents at the 6-Position and Their Potential Influence on Molecular Interactions
| Substituent | Key Properties | Potential Impact on Molecular Interactions |
|---|---|---|
| -OH | Small, Polar, H-bond donor/acceptor | Forms strong, directional hydrogen bonds. |
| -OCH₃ | Small, Moderately polar, H-bond acceptor | Maintains hydrogen bond accepting capability with a minor increase in lipophilicity. nih.gov |
| -O(CH₂)₃CH₃ | Large, Lipophilic, Flexible, H-bond acceptor | Enhances hydrophobic interactions; flexible chain can optimize van der Waals contacts; oxygen retains H-bond acceptor capability. |
The carboxylic acid group at the 2-position is a cornerstone of the scaffold's activity, often serving as a key pharmacophoric element for target recognition. nih.gov This group is ionizable at physiological pH, allowing it to form strong ionic interactions (salt bridges) and hydrogen bonds with biological targets. nih.govnih.gov Variations of this moiety have profound effects on the compound's properties and biological activity.
Esterification : Converting the carboxylic acid to an ester, such as a methyl or ethyl ester, neutralizes the negative charge and removes a key hydrogen bond donor. niscair.res.inmdpi.com This modification increases lipophilicity, which can affect cell permeability and solubility. While it may disrupt ionic interactions, the ester can still function as a hydrogen bond acceptor.
Amidation : The formation of amides, for example, N-phenylamides, also removes the acidic proton and introduces new possibilities for hydrogen bonding. nih.gov The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen remains an acceptor. The substituents on the amide nitrogen can be varied to explore further hydrophobic or polar interactions, significantly influencing the compound's biological profile. mdpi.com
Scaffold Design and Modification for Specific Interactionsresearchgate.net
Strategic design and modification of the benzofuran-2-carboxylic acid scaffold are employed to enhance potency, selectivity, and pharmacokinetic properties.
While the carboxylic acid group is often crucial for activity, it can sometimes lead to poor pharmacokinetic properties, such as low cell permeability or rapid metabolism. nih.govenamine.net In such cases, replacing the carboxylic acid with a bioisostere—a different functional group with similar physicochemical properties—is a common strategy in drug design. researchgate.netchem-space.com
Common bioisosteres for carboxylic acids include:
Tetrazoles : The 5-substituted 1H-tetrazole ring is one of the most widely used carboxylic acid bioisosteres. drughunter.com Its pKa is similar to that of a carboxylic acid, allowing it to exist in an anionic form at physiological pH and mimic its ionic interactions. drughunter.com However, it offers a more dispersed charge and increased lipophilicity.
Acyl Sulfonamides : These groups are also acidic and can act as hydrogen bond donors and acceptors, effectively mimicking the interaction profile of a carboxylic acid while often improving metabolic stability. drughunter.com
Hydroxamic Acids and Isoxazolols : These functional groups also possess acidic protons and can replicate the hydrogen bonding patterns of a carboxylic acid. nih.govchem-space.com
Table 2: Properties of Common Carboxylic Acid Bioisosteres
| Functional Group | Acidity (pKa) | Key Features |
|---|---|---|
| Carboxylic Acid | ~4–5 | Anionic at physiological pH; H-bond donor/acceptor. drughunter.com |
| Tetrazole | ~4.5–5 | Anionic; metabolically stable; greater lipophilicity. drughunter.com |
| Acyl Sulfonamide | Variable | Anionic; can improve metabolic stability and permeability. drughunter.com |
| 3-Hydroxyisoxazole | ~4–6 | Anionic; planar heterocyclic ring. nih.gov |
Ring Saturation : Reducing the furan (B31954) ring to create a 2,3-dihydrobenzofuran (B1216630) scaffold changes the molecule from a planar to a more three-dimensional structure. This alteration in geometry can lead to different binding orientations and improved selectivity for a specific target. nih.gov
Fused Ring Systems : Creating larger, fused heterocyclic systems, such as by incorporating the benzofuran moiety into a quinoline (B57606) structure, can expand the molecule's surface area to make additional contacts with a biological target. beilstein-journals.org This strategy is often used to develop compounds with novel mechanisms of action or enhanced potency.
Computational Approaches to SAR Analysis
Computational chemistry provides powerful tools to rationalize observed SAR data and guide the design of new compounds. Techniques like molecular docking and quantitative structure-activity relationship (QSAR) studies are frequently applied to the benzofuran scaffold.
Molecular Docking : This technique predicts the preferred binding orientation of a molecule to its target protein. For derivatives of benzofuran-2-carboxylic acid, docking studies can elucidate how the 6-butoxy group fits into a hydrophobic pocket or how the carboxylic acid (or its bioisostere) interacts with key amino acid residues. nih.gov These insights help explain why certain modifications enhance activity while others diminish it.
Pharmacophore Modeling : This approach identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings) required for biological activity. A pharmacophore model for a series of active benzofuran derivatives can serve as a template for designing new molecules with a higher probability of being active. mdpi.com
By combining these systematic experimental modifications with computational analysis, researchers can develop a comprehensive understanding of the SAR for the 6-butoxybenzofuran-2-carboxylic acid scaffold and rationally design next-generation compounds with improved therapeutic potential.
Molecular Docking and Ligand-Protein Interaction Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For benzofuran-2-carboxylic acid derivatives, these studies are crucial in predicting their binding affinity and mode of interaction with biological targets, such as enzymes and receptors.
In a study on 2-phenyl-benzofuran-3-carboxamide derivatives as inhibitors of Staphylococcus aureus Sortase A, molecular docking revealed that the compounds share a similar binding pattern with the natural substrate. nih.gov This includes hydrogen bond interactions with key residues like Cys184, Trp194, and Arg197. nih.gov This highlights the importance of the spatial arrangement of functional groups for effective binding.
Insights from SAR Studies on Related Benzofuran-2-carboxylic Acid Derivatives
Numerous studies on the structure-activity relationships of benzofuran-2-carboxylic acid derivatives have provided key insights into how modifications of the core structure affect their biological activity. These studies span a range of therapeutic areas, including oncology, infectious diseases, and inflammation.
For instance, in the development of anticancer agents, a series of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives were synthesized and evaluated. nih.gov The results showed that hydrophobic groups on the N-phenyl ring potentiated the anticancer activity. nih.gov Specifically, benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide was identified as a lead scaffold with both outstanding anticancer and NF-κB inhibitory activity. nih.gov
In another study focusing on anticancer activity, amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid were synthesized. tandfonline.com It was found that a chloro substituent on an aryl hydrazide moiety attached to the carboxylic acid led to very good activity against the A549 lung cancer cell line. tandfonline.com
The substitution pattern on the benzofuran ring itself has also been shown to be critical. Halogenation of the benzofuran ring, for example, has been reported to significantly increase anticancer activities. mdpi.com This is attributed to the ability of halogens to form halogen bonds, which can enhance binding affinity to target proteins. mdpi.com Conversely, the presence of two halogen-substituted rings coupled with the lack of a methoxy substituent was found to be detrimental to cytotoxic activity in one study. mdpi.com
As inhibitors of enzymes, benzofuran-2-carboxylic acid derivatives have also been explored. For example, they have been identified as potent inhibitors of lymphoid tyrosine phosphatase (LYP), a target for cancer immunotherapy. nih.gov In a series of benzofuran-based carboxylic acids designed as carbonic anhydrase inhibitors, it was found that appending ortho- and para-benzoic acids to the core structure was more advantageous for inhibitory action than meta-benzoic acid or hippuric acid. nih.govacs.org
The following interactive table summarizes some key SAR findings for various benzofuran-2-carboxylic acid derivatives:
Table 1: Structure-Activity Relationship Insights for Benzofuran-2-carboxylic Acid Derivatives| Compound Series | Biological Activity | Key SAR Findings | Reference |
|---|---|---|---|
| Benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamides | Anticancer, NF-κB inhibition | Hydrophobic groups on the N-phenyl ring enhance activity. A 4'-hydroxy group on the N-phenylamide is beneficial. | nih.gov |
| Amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid | Anticancer | A chloro substituent on the aryl hydrazide moiety improves activity against A549 lung cancer cells. | tandfonline.com |
| Halogenated benzofuran derivatives | Anticancer | Halogen substitution on the benzofuran ring generally increases anticancer activity. | mdpi.com |
| Benzofuran-based carboxylic acids | Carbonic anhydrase inhibition | Ortho- and para-benzoic acid appendages are more effective than meta-benzoic acid or hippuric acid. | nih.govacs.org |
| Benzofuran-2-carboxylic acid derivatives | Lymphoid tyrosine phosphatase (LYP) inhibition | The benzofuran-2-carboxylic acid moiety acts as a potent phosphotyrosine (pTyr) mimic. | nih.gov |
These examples collectively demonstrate that the biological activity of benzofuran-2-carboxylic acid derivatives can be finely tuned by modifying the substituents on both the benzofuran ring system and the carboxylic acid group. While direct data on this compound is sparse, the established principles of SAR within this chemical class provide a solid framework for predicting its potential biological profile and for guiding future research.
Future Research Directions and Potential Academic Contributions
Development of Novel Synthetic Routes with Improved Selectivity and Sustainability
Future research will likely prioritize the development of more efficient, selective, and environmentally benign methods for synthesizing the 6-Butoxybenzofuran-2-carboxylic acid core. While traditional methods like the Perkin rearrangement are effective, they often require harsh conditions. nih.gov A significant area for academic contribution lies in exploring and optimizing novel catalytic systems.
Modern synthetic strategies are increasingly employing catalysts based on palladium, copper, and rhodium to construct the benzofuran (B130515) nucleus under milder conditions. nih.govacs.org For instance, palladium-catalyzed reactions have been used to install various aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold. mdpi.com Green and environmentally friendly approaches, such as one-pot syntheses using copper iodide as a catalyst in eco-friendly deep eutectic solvents, represent a promising avenue. nih.govacs.org
Furthermore, the use of microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times for the Perkin rearrangement from hours to minutes, while maintaining high yields. nih.gov Future work could focus on adapting these microwave-assisted protocols and novel catalytic systems specifically for alkoxy-substituted benzofurans like the 6-butoxy derivative, aiming to improve energy efficiency and reduce waste.
Table 1: Comparison of Synthetic Methods for Benzofuran-2-carboxylic Acids
| Method | Catalyst/Conditions | Advantages | Disadvantages | Citations |
|---|---|---|---|---|
| Traditional Perkin Rearrangement | Base (e.g., NaOH), Reflux | High yield | Long reaction times (approx. 3 hours), high energy consumption | nih.gov |
| Microwave-Assisted Perkin Rearrangement | Base (e.g., NaOH), Microwave (300W) | Very short reaction times (5 minutes), high yield | Requires specialized microwave equipment | nih.gov |
| Palladium-Catalyzed C-H Arylation | Pd catalyst | High efficiency for C3 substitution, modular | Use of expensive metal catalyst | mdpi.com |
| Copper-Catalyzed One-Pot Synthesis | Copper Iodide (CuI), Deep Eutectic Solvent | Environmentally benign, one-pot procedure | Substrate scope may vary | nih.govacs.org |
In-depth Mechanistic Studies of Key Reactions
A deeper, quantitative understanding of the reaction mechanisms underpinning the synthesis of this compound is crucial for rational optimization. The base-catalyzed Perkin rearrangement, for example, is proposed to occur in two main stages: a rapid base-catalyzed ring fission followed by a slower first-order cyclization process. nih.gov
Future academic contributions could involve detailed kinetic studies and the use of computational chemistry to elucidate the transition states and reaction pathways for the synthesis of alkoxy-substituted benzofurans. Investigating the electronic effects of substituents like the butoxy group at the 6-position on the reaction rates and regioselectivity of both the initial cyclization and subsequent functionalizations would provide invaluable data for designing more efficient synthetic protocols. Elucidating the precise mechanisms of novel palladium- and copper-catalyzed reactions for benzofuran formation is another critical area for research. nih.govacs.org
Advanced Computational Modeling of this compound and its Complexes
Computational modeling offers a powerful tool for predicting the structural, electronic, and reactive properties of molecules, thereby guiding experimental work. nih.govnih.gov Density Functional Theory (DFT) has been successfully used to calculate the optimized geometric parameters (bond lengths and angles) and vibrational frequencies of 1-benzofuran-2-carboxylic acid, showing good agreement with experimental data from X-ray diffraction. researchgate.net
Future research should extend these computational studies to this compound. Advanced modeling can be employed to:
Predict its molecular geometry and electronic properties, such as frontier molecular orbital energies (HOMO-LUMO gap), which are crucial for understanding its reactivity and potential as an electronic material. researchgate.net
Simulate its interaction with biological targets or metal ions. Molecular docking studies can help identify potential binding modes and affinities, guiding the design of new therapeutic agents or functional materials. researchgate.net
Investigate the stability and electronic structure of complexes formed by this compound, which is essential for developing new catalysts or sensors.
Table 2: Calculated Molecular Properties for 1-Benzofuran-2-carboxylic acid using DFT
| Molecular Property | Value (eV) |
|---|---|
| EHOMO | -6.367 |
| ELUMO | -1.632 |
| Energy gap (ΔE) | 4.735 |
| Ionization potential (I) | 6.367 |
| Electron affinity (A) | 1.632 |
| Global hardness (η) | 2.367 |
Data from DFT calculations using the UB3LYP/6-31G(d,p) basis set. researchgate.net
Exploration of New Chemical Transformations for Diverse Derivatization
The functional versatility of this compound stems from its reactive carboxylic acid group and the potential for substitution on the benzofuran ring. Future research will undoubtedly focus on exploring new chemical transformations to generate diverse libraries of derivatives for screening in various applications. mdpi.com
Derivatization of the carboxylic acid group is a common strategy to modify the molecule's properties. nih.gov Standard reactions include esterification and amidation. researchgate.netgcms.cz More advanced techniques involve using specialized derivatization reagents to introduce specific functionalities or tags for analytical purposes, which could be adapted for synthetic diversification. ddtjournal.comd-nb.info For instance, coupling the carboxylic acid with various aniline derivatives has been used to create novel carboxamides. researchgate.net
Beyond the carboxyl group, C-H functionalization represents a state-of-the-art approach for directly modifying the benzofuran scaffold. mdpi.com Palladium-catalyzed C-H arylation at the C3 position is a powerful tool for creating structural complexity. mdpi.com Future studies could explore selective C-H activation at other positions on the benzene (B151609) ring of the 6-butoxybenzofuran core, opening up new avenues for creating novel molecular architectures.
Design of Next-Generation Benzofuran-2-carboxylic Acid Scaffold Variants
The benzofuran-2-carboxylic acid structure serves as an excellent starting point for the design of new molecular scaffolds with tailored properties. nih.gov By strategically modifying the core structure, researchers can fine-tune its biological activity, chemical stability, and physical properties.
Potential academic contributions in this area include:
Bioisosteric Replacement: Systematically replacing parts of the molecule with other chemical groups that retain similar biological activity but may improve pharmacokinetic properties. For example, replacing the benzofuran core with a benzo[b]thiophene could modulate activity, as seen in studies of amyloid beta aggregation modulators. researchgate.net
Scaffold Hopping: Designing entirely new core structures that mimic the spatial arrangement of key functional groups of this compound but are based on different heterocyclic systems.
Ring Fusion and Expansion: Creating novel polycyclic structures by fusing additional rings to the benzofuran scaffold. For example, derivatives like 2-(Naphtho[2,1-b]furan-2-yl)-quinoline-3-carboxylic acid have been synthesized, demonstrating the potential to create complex, multi-ring systems from benzofuran precursors. beilstein-journals.org
These advanced design strategies, often aided by computational modeling, will be instrumental in developing next-generation compounds for a wide range of scientific and therapeutic fields.
Q & A
Q. Optimization Strategies :
- Design of Experiments (DOE) : Vary temperature (e.g., 80–120°C), solvent polarity (DMF vs. THF), and catalyst loading to maximize yield.
- Analytical Monitoring : Use TLC or in-situ IR spectroscopy to track intermediate formation .
Table 1 : Example Synthesis Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Benzofuran core | H₂SO₄, 100°C, 6h | 85 | 98% |
| Butoxylation | 1-Bromobutane, K₂CO₃, DMF, 80°C | 72 | 95% |
| Carboxylation | CO₂, Pd(OAc)₂, 120°C | 68 | 99% |
How can researchers characterize the purity and structural integrity of this compound?
Basic Research Question
Characterization requires a combination of spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., butoxy protons at δ 0.9–1.7 ppm, carboxylate carbon at δ 170–175 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion ([M+H]⁺ expected for C₁₃H₁₄O₄: 258.0892) .
- HPLC-PDA : Assess purity (>99%) and detect impurities using C18 columns with acetonitrile/water gradients .
Advanced Tip : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex derivatives .
How should researchers address discrepancies between experimental and computational spectral data for benzofuran derivatives?
Advanced Research Question
Discrepancies often arise from solvent effects, conformational flexibility, or crystal packing. For example, noted deviations in ¹³C NMR shifts between experimental and DFT-calculated values.
Methodological Solutions :
- Computational Refinement : Apply solvent models (e.g., PCM) in DFT calculations to better match experimental conditions .
- X-ray Crystallography : Resolve absolute configuration and compare with computational geometries .
- Dynamic NMR : Study temperature-dependent spectra to account for rotational barriers .
What methodologies are used to evaluate the biological activity of this compound and its analogs?
Advanced Research Question
Benzofuran derivatives are screened for antimicrobial, anticancer, or enzyme-inhibitory activity:
- Antimicrobial Assays : Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- QSAR Studies : Correlate substituent effects (e.g., butoxy chain length) with bioactivity using molecular descriptors (logP, polar surface area) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) to quantify IC₅₀ values .
Table 2 : Example Bioactivity Data for Structural Analogs
| Compound | MIC (μg/mL) | COX-2 IC₅₀ (nM) |
|---|---|---|
| 6-Methoxy analog | 12.5 | 450 |
| 6-Butoxy analog | 6.25 | 320 |
How can structural modifications enhance the pharmacokinetic properties of this compound?
Advanced Research Question
Improvements in solubility, metabolic stability, and target binding require rational design:
- Prodrug Strategies : Esterify the carboxylate to improve membrane permeability (e.g., ethyl ester in ) .
- Bioisosteric Replacement : Substitute the butoxy group with trifluoromethoxy to enhance metabolic resistance .
- Co-crystallization Studies : Resolve ligand-target complexes (e.g., with CYP450 enzymes) to guide modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
